1-(3-Fluorophenyl)hexane-1,3-dione
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Overview
Description
1-(3-Fluorophenyl)hexane-1,3-dione is an organic compound with the molecular formula C12H13FO2 It is a derivative of hexane-1,3-dione, where one of the hydrogen atoms on the phenyl ring is substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Fluorophenyl)hexane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with hexane-1,3-dione in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like acetonitrile at room temperature . Another method involves the use of acid chlorides and enolates, where the enolate of hexane-1,3-dione is reacted with 3-fluorobenzoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)hexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluorophenyl)hexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)hexane-1,3-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to certain molecular targets due to its electronegativity and ability to form strong hydrogen bonds .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)hexane-1,3-dione
- 1-(3-Chlorophenyl)hexane-1,3-dione
- 1-(3-Methylphenyl)hexane-1,3-dione
Uniqueness
1-(3-Fluorophenyl)hexane-1,3-dione is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to other halogenated or alkylated derivatives. This can influence its reactivity, stability, and interactions with biological targets .
Properties
Molecular Formula |
C12H13FO2 |
---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
1-(3-fluorophenyl)hexane-1,3-dione |
InChI |
InChI=1S/C12H13FO2/c1-2-4-11(14)8-12(15)9-5-3-6-10(13)7-9/h3,5-7H,2,4,8H2,1H3 |
InChI Key |
VBLSDUHYCSYBPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
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